molecular formula C18H20N4O2 B13733739 N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide CAS No. 103943-13-1

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide

Cat. No.: B13733739
CAS No.: 103943-13-1
M. Wt: 324.4 g/mol
InChI Key: CMOMBJSTLVSUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenazine core, which is known for its diverse biological activities, and the presence of a dimethylaminoethyl group that enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-methoxyphenazine with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide involves its interaction with various molecular targets. The phenazine core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is unique due to its combination of a bioactive phenazine core and a dimethylaminoethyl group, which enhances its solubility and reactivity.

Properties

CAS No.

103943-13-1

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-22(2)11-10-19-18(23)12-6-4-7-13-16(12)21-17-14(20-13)8-5-9-15(17)24-3/h4-9H,10-11H2,1-3H3,(H,19,23)

InChI Key

CMOMBJSTLVSUTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.